molecular formula C20H16N2O5S2 B11400445 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400445
M. Wt: 428.5 g/mol
InChI Key: XMDGEIPHKOPNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule designed for advanced anticancer research, incorporating both benzothiazole and chromone pharmacophores. This strategic molecular hybridization aims to leverage the known bioactive properties of both scaffolds to target critical pathways in cancer cells . Benzothiazole derivatives have demonstrated significant potential as kinase inhibitors and are investigated for their potent and selective antitumor properties . Similarly, the chromone scaffold is recognized for its diverse biological activities, including anticancer effects . As a hybrid molecule, this compound is of high interest in early-stage drug discovery for its potential to inhibit key regulatory kinases. Recent scientific investigations into similar benzothiazole-chromone hybrids have identified promising candidates that function as inhibitors of the ATR kinase, a master regulator of the DNA Damage Response (DDR) pathway . Cancer cells often rely on this pathway to repair damaged DNA and sustain proliferation. Inhibiting ATR kinase activity can prevent DNA repair in cancer cells, leading to genomic instability and cell death, representing a promising therapeutic strategy . Researchers can utilize this compound to probe the ATR-mediated DDR signaling pathway and evaluate its efficacy in various in vitro cellular models, including HCT116 colon cancer and HeLa cervical cancer cell lines, where related compounds have shown potent cell viability inhibition . Its structure aligns with compounds that have exhibited strong binding interactions with the ATR kinase domain in molecular docking studies, suggesting a potential mechanism of action akin to known inhibitors like Torin2 . This product is intended for research use by qualified scientists and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H16N2O5S2

Molecular Weight

428.5 g/mol

IUPAC Name

6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O5S2/c1-3-11-4-7-16-13(8-11)15(23)10-17(27-16)19(24)22-20-21-14-6-5-12(29(2,25)26)9-18(14)28-20/h4-10H,3H2,1-2H3,(H,21,22,24)

InChI Key

XMDGEIPHKOPNSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Condensation Reaction for Chromene Ester Formation

The chromene scaffold is synthesized via acid- or base-catalyzed condensation of 2-hydroxy-5-ethylacetophenone with diethyl oxalate (Figure 1). This reaction proceeds through a Claisen-Schmidt mechanism, forming the α,β-unsaturated carbonyl intermediate, which cyclizes to yield ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate .

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or sodium ethoxide (NaOEt).

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (78–110°C).

  • Yield : 70–80%.

Structural Confirmation :

  • ¹H NMR (CDCl₃) : δ 8.09 (s, 1H, H-5), 7.45–6.99 (m, 3H, aromatic), 4.46 (q, 2H, CH₂), 1.43 (t, 3H, CH₃).

  • Key Intermediate : Ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate.

Hydrolysis to Chromene Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions to yield 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid .

Reaction Conditions :

  • Reagents : Aqueous NaOH (2M).

  • Solvent : Ethanol/water (1:1).

  • Temperature : Reflux (80°C).

  • Yield : 80–90%.

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 177.2 (C=O, chromone), 165.0 (COOH).

  • Purity : Confirmed via TLC (n-hexane/EtOAc 1:1).

Benzothiazole Amine Synthesis

Synthesis of 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine

The benzothiazole subunit is prepared via cyclization of 2-amino-4-(methylsulfonyl)thiophenol with a nitrile or aldehyde.

Method A: Sodium Metabisulfite-Mediated Cyclization :

  • Substrates : 2-Aminothiophenol + 4-methylsulfonylbenzaldehyde.

  • Catalyst : Na₂S₂O₅.

  • Solvent : DMF.

  • Conditions : Reflux (120°C, 2h).

  • Yield : 82–87%.

Method B: Oxidation of 6-Methylthio Derivative :

  • Starting Material : 6-Methylthio-1,3-benzothiazol-2-amine.

  • Oxidizing Agent : H₂O₂/AcOH or mCPBA.

  • Conditions : 0–5°C, 12h.

  • Yield : 75–85%.

Characterization :

  • MS (ESI) : m/z 229.0 [M+H]⁺.

  • Melting Point : 222–223°C.

Amide Coupling

Carboxylic Acid Activation

The chromene carboxylic acid is activated using PyBOP or EDCI/HOBt to form a reactive intermediate.

Reaction Conditions :

  • Activation Reagent : PyBOP (1.2 eq), DIPEA (3 eq).

  • Solvent : DMF or dichloromethane.

  • Temperature : 0°C → RT, 2h.

Coupling with Benzothiazole Amine

The activated acid reacts with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine to form the target compound.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acid:amine).

  • Solvent : DMF.

  • Temperature : RT, 12h.

  • Yield : 60–75%.

Purification :

  • Method : Flash chromatography (DCM/MeOH 9:1).

  • Purity : >98% (HPLC).

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization and coupling steps, reducing reaction times.

Example Protocol :

  • Substrates : 2-Hydroxy-5-ethylacetophenone + diethyl oxalate + 6-(methylsulfonyl)-1,3-benzothiazol-2-amine.

  • Catalyst : Hydrazine hydrate.

  • Conditions : Microwave (150W, 100°C, 20min).

  • Yield : 68–72%.

Solid-Phase Synthesis

Immobilized reagents (e.g., graphene oxide) enhance reaction efficiency and simplify purification.

Reported Yield : 78–95%.

Comparative Analysis of Methods

Method Yield Time Complexity
Classical Condensation70–80%8–12hModerate
Microwave-Assisted68–72%20minLow
Solid-Phase78–95%7hHigh

Challenges and Optimization

  • Sulfonylation Selectivity : Over-oxidation to sulfonic acids is mitigated using controlled H₂O₂ stoichiometry.

  • Amide Coupling Efficiency : EDCI/HOBt outperforms DCC in polar aprotic solvents (DMF > THF).

  • Purification : Recrystallization from ethanol/water improves purity.

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Tetraethylammonium L-prolinate reduces side reactions.

  • Green Chemistry : Solvent-free conditions or water-based systems enhance sustainability .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), reflux, 12–24 hrsChromene-2-carboxylic acid + 6-(methylsulfonyl)-1,3-benzothiazol-2-amine
Basic HydrolysisNaOH (4M), 80°C, 8–12 hrsSodium salt of chromene-2-carboxylate + sulfonamide derivative

Hydrolysis kinetics depend on solvent polarity, with polar aprotic solvents (e.g., DMF) accelerating reaction rates.

Nucleophilic Substitution

The methylsulfonyl group (-SO₂CH₃) participates in nucleophilic substitution due to its electron-withdrawing nature:

Nucleophile Conditions Product
AminesDMF, 60°C, K₂CO₃Sulfonamide derivatives with modified R-groups
ThiolsEtOH, RT, 24 hrsThioether-linked analogs

The benzothiazole ring’s C-2 position is less reactive toward substitution due to steric hindrance.

Condensation Reactions

The chromene carbonyl and amide groups enable condensations:

Reagent Catalyst Product
Hydrazine hydrateAcOHHydrazide derivatives (e.g., carbohydrazides)
Aryl aldehydesPiperidineSchiff bases for heterocyclic synthesis

For example, condensation with salicylaldehyde forms N'-arylidene derivatives, useful in synthesizing fused heterocycles .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at the C-5 and C-7 positions :

Reagent Conditions Product
HNO₃/H₂SO₄0°C, 2 hrsNitro-substituted benzothiazole
Cl₂ (g)FeCl₃, CH₂Cl₂, RTChlorinated derivatives

Substitution patterns are influenced by the methylsulfonyl group’s meta-directing effects.

Redox Reactions

The sulfonyl group (-SO₂CH₃) can be reduced or oxidized:

Reaction Reagents Product
ReductionLiAlH₄, THF, 0°CMethylthioether (-S-CH₃) derivative
OxidationH₂O₂, AcOH, 50°CSulfonic acid (-SO₃H) analog

Reductive cleavage of the sulfonyl group improves solubility in nonpolar solvents.

Cyclization and Ring-Opening

Under acidic or thermal conditions, the chromene core undergoes ring-opening or cyclization :

Conditions Outcome
H₂SO₄, 100°CRing-opening to form diketone intermediates
CuI, DMF, 120°CCyclization to yield fused pyran-benzothiazoles

These reactions are critical for generating bioactive heterocycles.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with chromene and benzothiazole derivatives but differs in sulfonyl group participation:

Compound Key Reactivity
6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamideLacks sulfonyl-mediated substitution
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamideEnhanced electrophilic substitution at tetrazole

The ethyl group at the chromene C-6 position slightly sterically hinders nucleophilic attacks.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal applications:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various pathogens. Notably, its efficacy against Mycobacterium tuberculosis has been highlighted, showing significant antimicrobial properties with an IC50 value indicating potent inhibition.

Cytotoxicity

In vitro studies reveal that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), with an IC50 value comparable to established AChE inhibitors. This property suggests its potential use in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition against Mycobacterium tuberculosis with an IC50 of 7.05 μM
Cytotoxicity ProfilingSelective cytotoxicity observed in various cancer cell lines with an IC50 of 10.5 μM
AChE InhibitionComparable inhibition to standard treatments with an IC50 value of 0.25 μM

Mechanism of Action

The mechanism of action of 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity. The chromene ring can interact with DNA or proteins, affecting their function. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Chromene/Benzothiazole) Synthetic Yield (%) Key Pharmacological Hypotheses Reference
6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (Target) Ethyl (chromene); Methylsulfonyl (BTA) N/A Enhanced lipophilicity; potential kinase inhibition
6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (BH52625) Chloro (chromene); Methylsulfonyl (BTA) N/A Electron-withdrawing effects may reduce metabolic stability
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Thiazolidinone; 4-Cl-phenyl 70 Anti-inflammatory activity via COX-2 inhibition
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-...pyridine-2-carboxylic acid (Example 24) Adamantane-pyrazole hybrid N/A High selectivity for kinase targets (e.g., JAK/STAT)

Key Observations:

Methylsulfonyl on the benzothiazole may enhance solubility and hydrogen-bonding capacity relative to non-sulfonated analogs (e.g., compounds in ) .

Synthetic Accessibility: The target compound’s synthesis route is unspecified, but analogous benzothiazole-carboxamides (e.g., compound 4g) are synthesized via ethanol-mediated coupling reactions with yields up to 70% .

Pharmacological Hypotheses: The chromene-benzothiazole scaffold is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to structural mimicry of ATP-binding pockets . Thiazolidinone-containing analogs (e.g., 4g) exhibit anti-inflammatory properties, suggesting the target compound’s 4-oxo-chromene moiety may confer similar activity .

Comparison with Heterocyclic Hybrids

Complex hybrids, such as Example 24 from , incorporate bulky substituents (e.g., adamantane) and extended heterocycles (pyrido-pyridazine). These features often improve target selectivity but may reduce synthetic scalability compared to the target compound’s simpler architecture .

Biological Activity

6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H22N2O3S2
  • Molecular Weight : 354.49 g/mol
  • CAS Number : 349442-84-8
  • Density : 1.263 g/cm³ (Predicted)
  • pKa : 9.41 (Predicted)

The compound exhibits several biological activities, primarily attributed to its structural features that allow interaction with various biological targets:

  • Anticancer Activity :
    • Recent studies indicate that the compound demonstrates significant anticancer properties by inhibiting pathways involved in tumor proliferation. It has been shown to affect the expression of sirtuins, which are implicated in cancer progression and cell survival .
    • In vitro assays have revealed that it can inhibit the growth of multiple cancer cell lines, including breast and prostate cancer cells.
  • Anti-inflammatory Effects :
    • The methylsulfonyl group in the compound is believed to enhance its anti-inflammatory activity by modulating COX-2 pathways. Compounds with similar structures have shown selective inhibition of COX-2, leading to reduced inflammation .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on its spectrum of activity remains limited .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of sirtuins; significant cytotoxicity in vitro
Anti-inflammatorySelective COX-2 inhibition; reduced inflammatory markers
AntimicrobialPotential activity against bacterial strains

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Synthesis and Characterization

Basic Question: What are the standard synthetic protocols for preparing 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, and how is its purity validated? Answer: The compound is synthesized via condensation reactions between chromene-2-carboxylic acid derivatives and substituted benzothiazole amines. For analogs (e.g., benzothiazole-3-carboxamides), ethanol is a common solvent, with yields ranging from 37% to 70% depending on substituents . Characterization involves:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and molecular connectivity.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation.

Advanced Question: How can reaction conditions be systematically optimized to improve yield and reduce byproducts? Answer: Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example:

VariableRange TestedOptimal Condition
SolventEthanol, DMF, THFEthanol (reflux)
Temperature60°C–100°C80°C
Reaction Time6–24 hours12 hours
Statistical tools (e.g., ANOVA) identify critical factors, minimizing trial-and-error approaches . Computational methods (e.g., quantum chemical calculations) can predict reactivity and guide condition selection .

Biological Activity Profiling

Basic Question: What in vitro assays are recommended for initial biological activity screening of this compound? Answer:

  • Antifungal Activity : Microdilution assays against Candida albicans and Aspergillus fumigatus (IC₅₀ determination) due to structural similarity to chromone-thiazolidinone hybrids .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting benzothiazole-binding domains.

Advanced Question: How can structure-activity relationships (SAR) be explored to enhance target specificity? Answer:

  • Substituent Variation : Compare analogs with modified sulfonyl, ethyl, or chromone groups (e.g., 6-methyl vs. 6-ethyl derivatives).
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., chromone-carboxamide analogs ) to identify binding motifs.
  • Bioisosteric Replacement : Replace the benzothiazole ring with thiadiazole or oxadiazole to assess activity retention .

Data Interpretation and Contradictions

Advanced Question: How should researchers resolve contradictions in biological activity data across structural analogs? Answer:

  • Comparative Meta-Analysis : Tabulate substituent effects on activity (e.g., electron-withdrawing groups on benzothiazole may reduce antifungal potency).
  • Computational Docking : Map binding poses using tools like AutoDock to explain discrepancies (e.g., steric hindrance from methylsulfonyl groups ).
  • Dose-Response Curves : Validate activity thresholds across multiple assays to rule out false positives/negatives.

Computational and Mechanistic Studies

Advanced Question: What computational strategies are effective for predicting reaction pathways and mechanistic insights? Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and intermediates in sulfonation or cyclization steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF polarity).
  • Reaction Path Search : Apply the AFIR method to identify low-energy pathways for chromone ring formation .

Experimental Design and Optimization

Advanced Question: How can researchers integrate statistical methods into synthetic workflow optimization? Answer:

  • Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., temperature, catalyst ratio) to maximize yield.
  • Factorial Design : Screen 3–4 variables simultaneously (e.g., 2³ factorial design for solvent, time, temperature) .
  • Failure Analysis : Use Pareto charts to prioritize factors causing low yields or impurities.

Pharmacokinetic and Toxicity Profiling

Advanced Question: What methodologies are recommended for preliminary ADME/Tox assessment? Answer:

  • In Vitro Hepatic Metabolism : Use human liver microsomes (HLMs) to assess metabolic stability.
  • Caco-2 Permeability Assays : Predict intestinal absorption potential.
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to evaluate safety margins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.